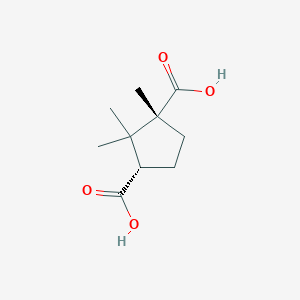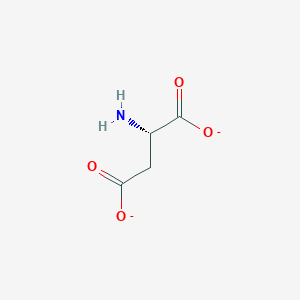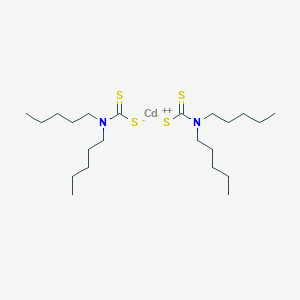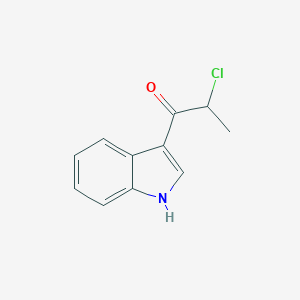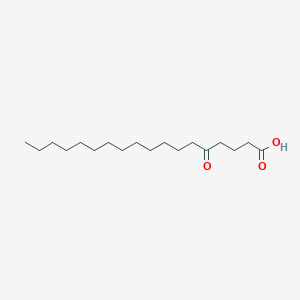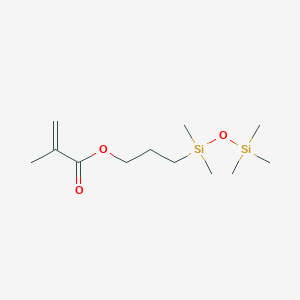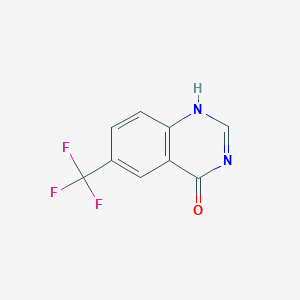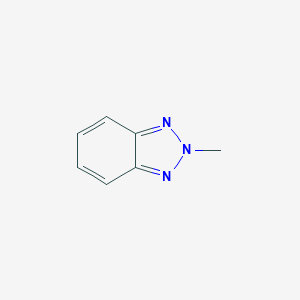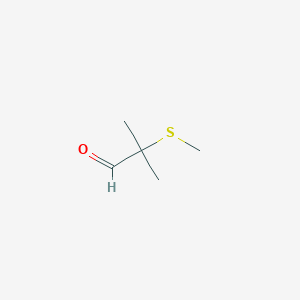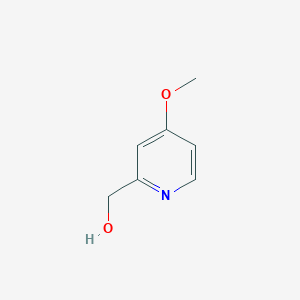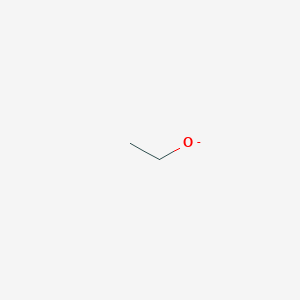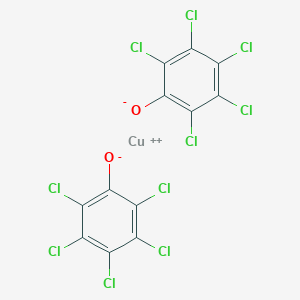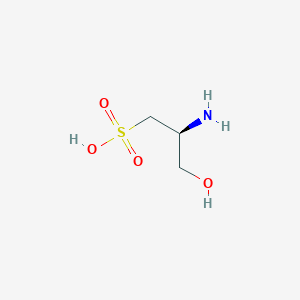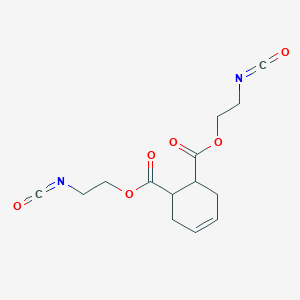
4-Cyclohexene-1,2-dicarboxylic acid bis(2-isocyanatoethyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclohexene-1,2-dicarboxylic acid bis(2-isocyanatoethyl) ester, also known as CDI, is a versatile chemical compound that is widely used in scientific research. CDI is a diisocyanate compound that is commonly used as a crosslinking agent in the synthesis of polymers and other materials.
Mécanisme D'action
4-Cyclohexene-1,2-dicarboxylic acid bis(2-isocyanatoethyl) ester acts as a crosslinking agent by reacting with functional groups on the polymer or material being synthesized. The isocyanate groups on 4-Cyclohexene-1,2-dicarboxylic acid bis(2-isocyanatoethyl) ester react with hydroxyl groups or amine groups on the polymer or material, forming urethane or urea linkages. The crosslinking reaction results in the formation of a three-dimensional network structure, which imparts the desired properties to the material.
Effets Biochimiques Et Physiologiques
4-Cyclohexene-1,2-dicarboxylic acid bis(2-isocyanatoethyl) ester has no known biochemical or physiological effects on humans or animals. However, 4-Cyclohexene-1,2-dicarboxylic acid bis(2-isocyanatoethyl) ester is a potent irritant and sensitizer, and can cause skin and respiratory irritation in humans. Therefore, proper safety precautions should be taken when handling 4-Cyclohexene-1,2-dicarboxylic acid bis(2-isocyanatoethyl) ester.
Avantages Et Limitations Des Expériences En Laboratoire
4-Cyclohexene-1,2-dicarboxylic acid bis(2-isocyanatoethyl) ester has several advantages as a crosslinking agent for lab experiments. 4-Cyclohexene-1,2-dicarboxylic acid bis(2-isocyanatoethyl) ester is a highly reactive compound that can crosslink a wide range of functional groups, making it a versatile crosslinking agent. Additionally, 4-Cyclohexene-1,2-dicarboxylic acid bis(2-isocyanatoethyl) ester is soluble in a variety of organic solvents, making it easy to handle and use in lab experiments. However, 4-Cyclohexene-1,2-dicarboxylic acid bis(2-isocyanatoethyl) ester is also a potent irritant and sensitizer, and can be hazardous to handle. Therefore, proper safety precautions should be taken when using 4-Cyclohexene-1,2-dicarboxylic acid bis(2-isocyanatoethyl) ester in lab experiments.
Orientations Futures
4-Cyclohexene-1,2-dicarboxylic acid bis(2-isocyanatoethyl) ester has several potential future directions in scientific research. One potential future direction is the development of new 4-Cyclohexene-1,2-dicarboxylic acid bis(2-isocyanatoethyl) ester-based materials with improved properties, such as increased strength, durability, and biocompatibility. Another potential future direction is the use of 4-Cyclohexene-1,2-dicarboxylic acid bis(2-isocyanatoethyl) ester in the synthesis of new types of polymers and materials, such as shape-memory polymers and self-healing materials. Additionally, 4-Cyclohexene-1,2-dicarboxylic acid bis(2-isocyanatoethyl) ester may have potential applications in the field of drug delivery, as a crosslinking agent for the synthesis of drug-loaded nanoparticles.
Méthodes De Synthèse
4-Cyclohexene-1,2-dicarboxylic acid bis(2-isocyanatoethyl) ester is synthesized by the reaction of 4-cyclohexene-1,2-dicarboxylic acid with 2-isocyanatoethanol. The reaction is typically carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and under an inert atmosphere, such as nitrogen. The resulting 4-Cyclohexene-1,2-dicarboxylic acid bis(2-isocyanatoethyl) ester product is a white crystalline solid that is soluble in a variety of organic solvents.
Applications De Recherche Scientifique
4-Cyclohexene-1,2-dicarboxylic acid bis(2-isocyanatoethyl) ester is widely used in scientific research as a crosslinking agent for the synthesis of polymers and other materials. 4-Cyclohexene-1,2-dicarboxylic acid bis(2-isocyanatoethyl) ester is commonly used in the synthesis of polyurethanes, which are widely used in the manufacturing of foams, coatings, and adhesives. 4-Cyclohexene-1,2-dicarboxylic acid bis(2-isocyanatoethyl) ester is also used in the synthesis of other polymers, such as polyamides and polyesters. Additionally, 4-Cyclohexene-1,2-dicarboxylic acid bis(2-isocyanatoethyl) ester is used in the synthesis of other materials, such as dendrimers and nanoparticles.
Propriétés
Numéro CAS |
15481-65-9 |
|---|---|
Nom du produit |
4-Cyclohexene-1,2-dicarboxylic acid bis(2-isocyanatoethyl) ester |
Formule moléculaire |
C14H16N2O6 |
Poids moléculaire |
308.29 g/mol |
Nom IUPAC |
bis(2-isocyanatoethyl) cyclohex-4-ene-1,2-dicarboxylate |
InChI |
InChI=1S/C14H16N2O6/c17-9-15-5-7-21-13(19)11-3-1-2-4-12(11)14(20)22-8-6-16-10-18/h1-2,11-12H,3-8H2 |
Clé InChI |
AYEINBNWDXTVEE-UHFFFAOYSA-N |
SMILES |
C1C=CCC(C1C(=O)OCCN=C=O)C(=O)OCCN=C=O |
SMILES canonique |
C1CCC(=C(C1)C(=O)OCCC#[N+][O-])C(=O)OCCC#[N+][O-] |
Synonymes |
4-Cyclohexene-1,2-dicarboxylic acid bis(2-isocyanatoethyl) ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



